Cas no 144485-75-6 (5,7-Dichloro-3,4-dihydro-quinolin-2-one)

5,7-Dichloro-3,4-dihydro-quinolin-2-one is a chlorinated dihydroquinolinone derivative with potential applications in pharmaceutical and agrochemical research. Its structure features dichloro substitution at the 5 and 7 positions, enhancing its reactivity and utility as an intermediate in synthetic chemistry. The compound's fused heterocyclic core offers stability and versatility for further functionalization, making it valuable in the development of bioactive molecules. Its well-defined molecular framework allows for precise modifications, facilitating studies in medicinal chemistry, particularly for targeting specific biological pathways. The compound is typically characterized by high purity and consistent performance, ensuring reliability in experimental and industrial settings.
5,7-Dichloro-3,4-dihydro-quinolin-2-one structure
144485-75-6 structure
Product Name:5,7-Dichloro-3,4-dihydro-quinolin-2-one
CAS No:144485-75-6
MF:C9H7Cl2NO
MW:216.063980340958
CID:5577224
Update Time:2025-11-01

5,7-Dichloro-3,4-dihydro-quinolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5,7-Dichloro-3,4-dihydro-quinolin-2-one
    • 2(1H)-Quinolinone, 6,7-dichloro-3,4-dihydro-
    • Inchi: 1S/C9H7Cl2NO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13)
    • InChI Key: RVFQSZHCJZOOLT-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(Cl)C(Cl)=C2)CCC1=O

Experimental Properties

  • Density: 1.414±0.06 g/cm3(Predicted)
  • Boiling Point: 379.8±42.0 °C(Predicted)
  • pka: 13.08±0.20(Predicted)

5,7-Dichloro-3,4-dihydro-quinolin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D445143-1mg
5,7-Dichloro-3,4-dihydro-quinolin-2-one
144485-75-6
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$ 50.00 2022-06-02
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D445143-2mg
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$ 65.00 2022-06-02
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Additional information on 5,7-Dichloro-3,4-dihydro-quinolin-2-one

5,7-Dichloro-3,4-dihydro-quinolin-2-one: A Comprehensive Overview

The compound 5,7-Dichloro-3,4-dihydro-quinolin-2-one (CAS No. 144485-75-6) is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the quinoline derivative family, which has been extensively studied for its diverse biological activities and potential applications in drug discovery. The quinolinone core structure is particularly notable for its ability to interact with various biological targets, making it a focal point in medicinal chemistry research.

Recent advancements in computational chemistry have enabled researchers to explore the molecular interactions of 5,7-Dichloro-3,4-dihydro-quinolin-2-one with greater precision. For instance, studies utilizing molecular docking techniques have revealed potential binding affinities with protein kinases, suggesting its role in kinase inhibition. This finding aligns with earlier experimental data indicating that quinolinone derivatives can modulate cellular signaling pathways, which is a critical aspect of anticancer drug development.

The synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one involves a multi-step process that typically begins with the preparation of the quinoline skeleton. Chlorination at specific positions (positions 5 and 7) is achieved through electrophilic substitution reactions, followed by oxidation to form the quinolinone moiety. The stereochemistry of the compound is crucial, as it influences both the physical properties and biological activity. Recent research has emphasized the importance of stereocontrol in organic synthesis to optimize the compound's pharmacokinetic profile.

In terms of pharmacological applications, 5,7-Dichloro-3,4-dihydro-quinolin-2-one has shown promise as an antiproliferative agent in preclinical studies. Experimental models have demonstrated its ability to inhibit cancer cell growth by targeting key enzymes involved in cell cycle regulation. Furthermore, its selectivity towards cancer cells over normal cells suggests a favorable therapeutic index. These findings are supported by recent publications that highlight the potential of quinolinone derivatives as chemotherapeutic agents.

Beyond its pharmacological applications, 5,7-Dichloro-3,4-dihydro-quinolin-2-one has also been investigated for its role in materials science. The compound's unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent studies have explored its application as a component in organic light-emitting diodes (OLEDs), where it exhibits desirable photoluminescence characteristics. This dual functionality underscores the versatility of quinolinone derivatives across multiple scientific disciplines.

Environmental considerations are another critical aspect of studying compounds like 5,7-Dichloro-3,4-dihydro-quinolin-2-one. Researchers have evaluated its biodegradation potential and toxicity profiles to assess its environmental impact. Recent eco-toxicological studies indicate that while the compound exhibits moderate toxicity towards aquatic organisms, its persistence in natural environments is limited under certain conditions. These findings are essential for guiding safe handling practices and regulatory compliance.

Looking ahead, ongoing research into 5,7-Dichloro-3,4-dihydro-quinolin-2-one is focused on enhancing its bioavailability and reducing potential side effects. Advanced drug delivery systems are being explored to improve its therapeutic efficacy while minimizing systemic toxicity. Additionally, collaborative efforts between academia and industry are underway to scale up production processes for this compound, ensuring a sustainable supply chain for future clinical trials.

In conclusion, 5,7-Dichloro-3,4-dihydro-quinolin-2-one stands as a prime example of how structural modifications can unlock novel functionalities within a well-known chemical framework. Its diverse applications across pharmacology and materials science highlight its significance in contemporary research. As new insights emerge from ongoing studies and collaborations continue to thrive, this compound is poised to make further contributions to both scientific knowledge and practical applications.

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